![molecular formula C16H12ClFN4O B2969298 6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide CAS No. 1385429-12-8](/img/structure/B2969298.png)
6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of “6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide”, it’s worth noting that compounds with similar structures have been synthesized using various methods. For instance, imidazole-containing compounds, which share a similar heterocyclic structure, have been synthesized using intermediate derivatization methods . Protodeboronation of pinacol boronic esters has also been used in the synthesis of related compounds .科学的研究の応用
Synthesis and Structural Analysis
The compound has been synthesized and characterized through various methods, including NMR, IR spectroscopies, and HRMS analyses. For example, a study by Li-qun Shen et al. (2012) explored the synthesis, crystal structure, and computational study of related pyrazole derivatives, highlighting the molecular structure studied by X-ray diffraction and compared to density-functional-theory (DFT) calculations. These findings suggest a foundation for understanding the compound's chemical behavior and stability, which is crucial for further applications in medicinal chemistry and materials science (Li-qun Shen et al., 2012).
Antitubercular and Antibacterial Activities
Another important application of derivatives of this compound is in the development of antitubercular and antibacterial agents. S. Bodige et al. (2020) synthesized novel carboxamide derivatives and evaluated their antitubercular and antibacterial activities. The study indicated that certain derivatives show more potent activity than reference drugs like Pyrazinamide and Streptomycin. This suggests the compound's potential utility in creating new antibiotics to combat resistant bacterial strains (S. Bodige et al., 2020).
Anticancer Applications
Research into the anticancer potential of related compounds has also been conducted. A. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer agents, demonstrating significant cytotoxic activity against cancer cell lines. This line of research opens avenues for the development of new therapeutic agents targeting various forms of cancer (A. Rahmouni et al., 2016).
Molecular Docking and In Vitro Screening
The compound and its derivatives have also been studied for their binding interactions with biological targets. For instance, E. M. Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. The results indicated moderate to good binding energies, suggesting potential for pharmaceutical development (E. M. Flefel et al., 2018).
将来の方向性
Given the limited information available on “6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide”, future research could focus on its synthesis, characterization, and potential applications. The broad range of biological activities exhibited by similar compounds suggests that it could have potential uses in various fields .
特性
IUPAC Name |
6-chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-14-6-5-11(9-19-14)16(23)21-15-7-8-20-22(15)10-12-3-1-2-4-13(12)18/h1-9H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBDUUUAWMUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)C3=CN=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one](/img/structure/B2969215.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)
![4-benzyl-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]morpholine-3-carboxamide](/img/structure/B2969217.png)
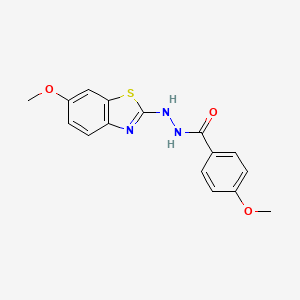
![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)

![N'-benzyl-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2969224.png)
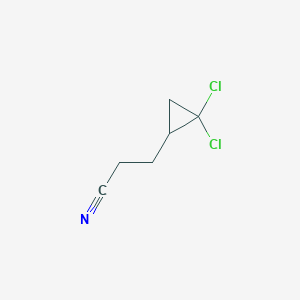
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)
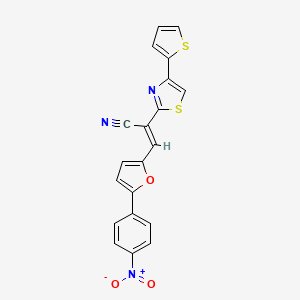
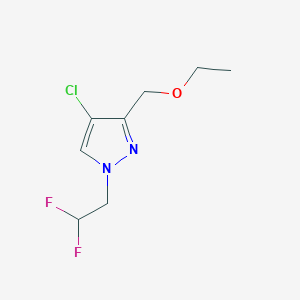
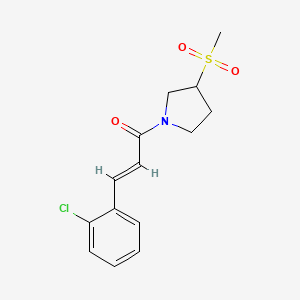

![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)
